1-(1-Bromopropyl)-4-fluorobenzene
Description
Overview of Halogenated Arenes and Alkyl Halides in Contemporary Organic Chemistry
Halogenated aromatic compounds (aryl halides) and alkyl halides are fundamental building blocks in modern organic chemistry. quora.comsigmaaldrich.com Their importance stems from the unique reactivity imparted by the halogen substituent. Halogen atoms are highly electronegative, polarizing the carbon-halogen bond and making the carbon atom electrophilic and susceptible to nucleophilic attack. sigmaaldrich.com This characteristic allows alkyl halides to be readily converted into a wide array of functional groups, including alcohols, ethers, and organometallic reagents. sigmaaldrich.comchemicalbook.com
Aryl halides, while generally less reactive than alkyl halides towards simple nucleophilic substitution, are exceptionally versatile substrates for a multitude of transition-metal-catalyzed cross-coupling reactions. chemrxiv.org Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high precision, a process that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cdhfinechemical.com The halogenation of aromatic rings is a foundational electrophilic aromatic substitution reaction, critical for creating these valuable intermediates. nih.govaskfilo.com
Synthetic and Mechanistic Significance of Fluorine and Bromine in Molecular Architectures
The incorporation of specific halogens, such as fluorine and bromine, into organic molecules provides distinct strategic advantages.
Fluorine is prized in medicinal chemistry for its unique properties. wikipedia.org Its small size and high electronegativity can significantly alter a molecule's physicochemical and pharmacological profile. wikipedia.org Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modify lipophilicity and membrane permeability. wikipedia.orgnih.gov The radioisotope ¹⁸F is also a crucial component in positron emission tomography (PET) imaging, a non-invasive diagnostic tool. noaa.gov
Bromine , a larger and less electronegative halogen than fluorine, serves a different but equally vital role. The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine an excellent leaving group in nucleophilic substitution and elimination reactions. In aryl systems, the bromine atom is a key reactive handle for forming organometallic reagents, such as Grignard reagents, and for participating in a wide range of cross-coupling reactions. chemrxiv.orgwikipedia.org Furthermore, bromine is instrumental in free-radical reactions, such as the selective bromination of allylic and benzylic positions, providing a pathway to further functionalization. nih.govyoutube.com The bromine radical (Br•) is a key intermediate in many of these transformations. nih.gov
Research Context and Significance of 1-(1-Bromopropyl)-4-fluorobenzene as a Chemical Entity
This compound is a chiral, bifunctional organic compound that combines the features of a fluorinated arene and a secondary alkyl bromide. While not extensively documented as a commercial product, its structure suggests significant potential as a versatile intermediate in synthetic organic chemistry, particularly for building complex molecules targeted for pharmaceutical and agrochemical applications.
The significance of this compound lies in its potential as a synthetic building block. The 4-fluorophenyl group provides the metabolic stability and unique electronic properties associated with organofluorine compounds. The secondary bromopropyl chain offers a reactive site for nucleophilic substitution or elimination, and its benzylic position makes it amenable to a variety of transformations.
Given the absence of a dedicated industrial synthesis in public literature, plausible laboratory-scale synthetic routes can be devised based on established organic reactions:
Route A: Grignard Reaction and Subsequent Bromination: This route would begin with 1-bromo-4-fluorobenzene (B142099), which is readily prepared by the bromination of fluorobenzene (B45895). wikipedia.orggoogle.com The 1-bromo-4-fluorobenzene can be converted into its corresponding Grignard reagent, 4-fluorophenylmagnesium bromide. chemrxiv.org Reaction of this Grignard reagent with propanal would yield the secondary alcohol, 1-(4-fluorophenyl)propan-1-ol. askfilo.comdoubtnut.com Subsequent treatment of this alcohol with a brominating agent, such as phosphorus tribromide or hydrobromic acid, would furnish the final product, this compound.
Route B: Benzylic Bromination: An alternative approach involves the direct benzylic bromination of 1-fluoro-4-propylbenzene (B3135843). nih.gov This reaction is typically carried out using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). nih.govyoutube.com The benzylic C-H bond is weaker than other alkyl C-H bonds, allowing for selective radical halogenation at this position. youtube.com
Route C: Ketone Reduction and Bromination: A third pathway could start from 1-(4-fluorophenyl)propan-1-one. ambeed.com This ketone can be reduced to the corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol, using a reducing agent like sodium borohydride (B1222165). chegg.com As in Route A, the resulting alcohol is then brominated to yield the target compound.
The chirality at the bromine-bearing carbon atom means that enantioselective synthesis or resolution could be employed to access specific stereoisomers, which is often critical for biological activity. The compound serves as a valuable, albeit specialized, precursor for introducing the 1-(4-fluorophenyl)propyl moiety into larger, more complex molecules.
Data Tables
Physical and Chemical Properties of Key Precursors
Table 1: Properties of 1-Bromo-4-fluorobenzene
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 460-00-4 | sigmaaldrich.comcdhfinechemical.comnoaa.gov |
| Molecular Formula | C₆H₄BrF | sigmaaldrich.comcdhfinechemical.com |
| Molecular Weight | 175.00 g/mol | sigmaaldrich.comcdhfinechemical.com |
| Appearance | Colorless liquid | nih.gov |
| Boiling Point | 150-152 °C | sigmaaldrich.com |
| Melting Point | -16 °C | sigmaaldrich.com |
| Density | 1.593 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.527 | sigmaaldrich.com |
Table 2: Properties of 1-Fluoro-4-propylbenzene
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 405-64-1 | nih.gov |
| Molecular Formula | C₉H₁₁F | nih.gov |
| Molecular Weight | 138.18 g/mol | nih.gov |
| IUPAC Name | 1-fluoro-4-propylbenzene | nih.gov |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-bromo-4-fluorobenzene |
| 1-fluoro-4-propylbenzene |
| 1-(4-fluorophenyl)propan-1-ol |
| 1-(4-fluorophenyl)propan-1-one |
| 4-fluorophenylmagnesium bromide |
| Alcohols |
| Alkenes |
| Alkyl Halides |
| Allyl Halides |
| Aluminum tribromide |
| Aryl Halides |
| Benzene (B151609) |
| Bromine |
| Ethers |
| Fluorine |
| Fluorobenzene |
| Grignard reagents |
| Hydrobromic acid |
| Iron(III) bromide |
| N-bromosuccinimide (NBS) |
| Organometallic reagents |
| Phosphorus tribromide |
| Propanal |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-bromopropyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKGKQQNRIJNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 1 1 Bromopropyl 4 Fluorobenzene
Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. The reactivity of the carbon-bromine bond in 1-(1-bromopropyl)-4-fluorobenzene makes it a valuable substrate for a variety of these transformations, particularly cross-coupling reactions.
Cross-Coupling Reaction Pathways
Cross-coupling reactions, which typically involve a metal catalyst to join two different organic fragments, have become indispensable tools in modern organic chemistry. nobelprize.orgyoutube.com The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov
Several palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling utilizes an organoboron reagent as the coupling partner. nobelprize.orgresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net The coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates, for instance, proceeds in high yields. nih.gov
The Sonogashira coupling joins terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org However, copper-free versions have been developed to avoid issues like acetylene (B1199291) dimerization. organic-chemistry.org N-heterocyclic carbene (NHC) ligands have proven effective in palladium-catalyzed Sonogashira couplings of unactivated alkyl bromides. nih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene. nobelprize.org The mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination. nobelprize.org
A comparison of typical conditions for these reactions is presented in Table 1.
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Electrophile | Nucleophile | Catalyst | Base |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Reagent | Pd(0) complex | Carbonate, Phosphate |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex, Cu(I) salt | Amine |
Oxidative addition is the initial and often rate-determining step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halide bond, forming a palladium(II) intermediate. nobelprize.orgchemrxiv.org The reactivity of the organic halide is crucial, with the bond strength of the carbon-halogen bond playing a significant role. For aryl halides, the reactivity order is typically I > Br > Cl > F. uvic.ca
The ligation state of the palladium center is a key factor. uvic.ca While bisligated palladium(0) complexes are often present in solution, it is the monoligated species that is generally more reactive in the oxidative addition step, especially for less reactive halides like chlorobenzene. uvic.caillinois.edu The oxidative addition of alkyl bromides to Pd(0) can be energetically demanding, and alternative pathways, such as those involving photoexcitation to generate a more reactive triplet state of the palladium catalyst, have been explored. d-nb.info
Following oxidative addition, transmetalation occurs, where the organic group from the organometallic reagent is transferred to the palladium(II) center, displacing the halide. nobelprize.orgnih.gov The exact mechanism of transmetalation can be complex and is often the most debated step of the catalytic cycle, likely varying with the specific organometallic reagent and reaction conditions. nih.govresearchgate.net For Suzuki-Miyaura couplings, electron-rich organotrifluoroborates are thought to facilitate this step. nih.gov
The final step is reductive elimination , where the two organic groups on the palladium(II) center couple and are expelled as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com
The choice of ligand is critical for the success of a cross-coupling reaction. Ligands stabilize the palladium catalyst, influence its reactivity, and can prevent undesirable side reactions. nih.gov Phosphine (B1218219) ligands, such as tri-tert-butylphosphine, and N-heterocyclic carbenes (NHCs) are commonly employed. illinois.edunih.gov
The design of ligands can enhance catalytic activity. For example, hetero-bidentate ligands can control the metal ion's reactivity by blocking certain reactive sites. nih.gov The use of specific ligands can also influence the speciation of the catalyst in solution. For instance, in the presence of excess phosphine ligand, different palladium species can be formed, each with its own reactivity. nih.gov The development of air- and thermally-stable palladium precatalysts, such as (DMPDAB)Pd(CH₂SiMe₃)₂, offers advantages in terms of ease of handling and reproducibility. chemrxiv.org
Table 2: Influence of Ligands on Palladium-Catalyzed Cross-Coupling
| Ligand Type | Key Features | Typical Applications |
|---|---|---|
| Phosphines | Electron-donating, sterically tunable | Suzuki-Miyaura, Heck, Sonogashira |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | Suzuki-Miyaura, Sonogashira |
While palladium has been the dominant metal for cross-coupling reactions, iron-catalyzed alternatives have gained significant attention due to iron's low cost and environmental friendliness. organic-chemistry.org Iron catalysts have been successfully used for the cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents and arylzinc reagents. thieme-connect.comacs.org
A key factor in the success of these reactions is the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can suppress side reactions such as β-hydride elimination. organic-chemistry.orgacs.org Iron-catalyzed cross-couplings of secondary alkyl halides have been shown to proceed without rearrangement of the alkyl group. thieme-connect.com The mechanism of these reactions is still under investigation but is thought to involve the formation of an organoiron intermediate. organic-chemistry.org In some cases, the reaction proceeds via the in situ formation of an alkyl iodide from an alkyl sulfonate, followed by rapid cross-coupling. acs.org
Table 3: Comparison of Palladium- and Iron-Catalyzed Cross-Coupling
| Feature | Palladium-Catalyzed | Iron-Catalyzed |
|---|---|---|
| Catalyst Cost | High | Low |
| Toxicity | Relatively high | Low |
| Reaction Conditions | Often mild | Can require specific additives |
| Substrate Scope | Very broad | Expanding, particularly for alkyl halides |
Nucleophilic Substitution Reactions at the Alkyl Bromide Center
The benzylic position of this compound is a key site for nucleophilic substitution reactions. The reactivity and the predominant mechanistic pathway are influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
SN1 and SN2 Mechanistic Pathways
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and for substrates like this compound, both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways are conceivable. nih.gov
The SN1 reaction proceeds through a two-step mechanism. The initial and rate-determining step involves the departure of the bromide leaving group to form a secondary benzylic carbocation. youtube.comyoutube.comyoutube.com This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. The subsequent step is a rapid attack by a nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral. youtube.com Polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding, generally favor the SN1 pathway. youtube.comyoutube.com
The SN2 reaction , in contrast, is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.comyoutube.com This concerted mechanism involves a pentacoordinate transition state and results in an inversion of stereochemistry at the reaction center. SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents that solvate the cation of the nucleophilic salt but not the anion, thus enhancing its nucleophilicity. youtube.com For this compound, steric hindrance from the propyl group and the benzene ring can influence the accessibility of the electrophilic carbon to the incoming nucleophile.
Recent studies have explored nucleophilic fluorine substitution on related α-carbonyl benzyl bromides, demonstrating that both SN1 and SN2 processes can occur. nih.govnii.ac.jprsc.orgrsc.org For instance, the use of Et3N·3HF in the presence of K3PO4 or a combination of AgF and Et3N·3HF has been shown to effect bromine-fluorine exchange. nii.ac.jprsc.orgrsc.org Stereochemical studies in these systems indicated that SN1 pathways can lead to epimerization, while conditions favoring SN2 can result in stereochemical inversion. nih.gov
Impact of Fluorine Substitution on Reactivity
The fluorine atom at the para-position of the benzene ring exerts a significant electronic influence on the reactivity of the benzylic bromide. Fluorine is a highly electronegative atom, and as such, it exhibits a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic attack but more importantly, it can destabilize the adjacent benzylic carbocation intermediate that would form in an SN1 reaction.
Conversely, fluorine, like other halogens, possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M (mesomeric) or +R (resonance) effect. However, for fluorine, the inductive effect is generally considered to be stronger than its resonance effect. This net electron-withdrawing character of the 4-fluoro substituent is expected to decrease the rate of SN1 reactions by making the formation of the carbocation less favorable compared to an unsubstituted analog.
Organometallic Reagent Formation and Subsequent Transformations (e.g., Grignard Reactions, Organolithium Chemistry)
The bromine atom in this compound allows for the formation of organometallic reagents, most notably Grignard reagents. The reaction involves the insertion of magnesium metal into the carbon-bromine bond, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. chegg.comlibretexts.orglibretexts.org
Given the presence of two halogen atoms in a related compound, 1-bromo-4-fluorobenzene (B142099), the formation of the Grignard reagent is chemoselective. wikipedia.org The carbon-bromine bond is weaker and more reactive than the carbon-fluorine bond, leading to the preferential formation of the Grignard reagent at the site of the bromine atom. walisongo.ac.id Therefore, the reaction of this compound with magnesium would be expected to proceed at the benzylic bromide position.
Once formed, the Grignard reagent, 1-(4-fluorophenyl)propylmagnesium bromide, is a potent nucleophile and a strong base. libretexts.org It can participate in a wide array of subsequent transformations, including:
Reactions with Carbonyl Compounds: Grignard reagents readily add to aldehydes and ketones to form alcohols. libretexts.org For example, reaction with formaldehyde (B43269) would yield 1-(4-fluorophenyl)butanol, while reaction with other aldehydes would give secondary alcohols, and ketones would produce tertiary alcohols.
Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with solid carbon dioxide (dry ice) followed by an acidic workup provides 2-(4-fluorophenyl)butanoic acid. chegg.comlibretexts.org
Coupling Reactions: In the presence of appropriate catalysts, Grignard reagents can undergo cross-coupling reactions to form new carbon-carbon bonds.
Organolithium reagents can also be prepared, often through halogen-metal exchange with an alkyllithium reagent such as n-butyllithium. These reagents are generally more reactive than their Grignard counterparts.
Pericyclic Reactions and Reactive Intermediates (e.g., Benzyne (B1209423) Generation and Trapping)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.orgutdallas.edu While this compound itself is not primed for common intramolecular pericyclic reactions like electrocyclizations or sigmatropic rearrangements under typical conditions, it can be a precursor to reactive intermediates that undergo such reactions.
One of the most significant reactive intermediates that can be generated from fluorinated aromatic compounds is benzyne . fiveable.meyoutube.com Benzynes are highly reactive species characterized by a formal triple bond within the benzene ring. fiveable.memasterorganicchemistry.com They are typically formed through an elimination reaction of a substituted benzene derivative. For instance, treatment of an aryl halide with a very strong base like sodium amide can lead to benzyne formation. youtube.com
In the context of fluorinated compounds, benzyne generation can be achieved under milder conditions. jst.go.jppublish.csiro.au For example, the reaction of o-trimethylsilylphenyl triflates with a fluoride (B91410) source can generate benzyne. masterorganicchemistry.com The fluoride ion attacks the silicon, initiating an elimination of the trimethylsilyl (B98337) group and the triflate leaving group. youtube.com
While this compound does not have the ortho-substituents typically used for benzyne generation, related fluorinated aromatic compounds are known precursors. The resulting benzynes are powerful electrophiles and dienophiles and readily undergo trapping reactions, such as nucleophilic addition and cycloadditions. fiveable.mejst.go.jp
Electrophilic Aromatic Reactions (e.g., Friedel-Crafts Alkylation/Acylation Analogues)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. lumenlearning.comfiveable.meyoutube.comlibretexts.org However, the substituents already present on the aromatic ring of this compound significantly influence its reactivity in further EAS reactions.
The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (sigma complex) formed during electrophilic attack at these positions. However, due to its strong electron-withdrawing inductive effect, fluorine is a deactivating group, meaning that EAS reactions will be slower than for benzene itself. libretexts.org
The 1-bromopropyl group is an alkyl group, which is generally an ortho-, para-directing and activating group. However, the presence of the bromine atom on the benzylic carbon complicates its electronic effect. The bulky nature of the 1-bromopropyl group will also sterically hinder attack at the ortho positions.
Given these competing effects, predicting the outcome of EAS reactions on this compound is complex. The fluorine atom deactivates the ring, while the alkyl group activates it. Both are ortho-, para-directing. Therefore, electrophilic attack would be expected to occur at the positions ortho to the fluorine (and meta to the alkyl group) or ortho to the alkyl group (and meta to the fluorine). The regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile.
Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S)
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of a vast array of functional molecules. libretexts.org The benzylic bromide in this compound is an excellent electrophilic handle for the introduction of various heteroatom nucleophiles. These reactions typically proceed via an SN2 mechanism, although SN1 pathways can be accessible under certain conditions.
| Reaction Type | Nucleophile | Product Class |
| C-N Bond Formation | Ammonia (B1221849) (NH₃), primary amines (RNH₂), secondary amines (R₂NH), azides (N₃⁻) | Amines, Azides |
| C-O Bond Formation | Hydroxide (OH⁻), alkoxides (RO⁻), carboxylates (RCOO⁻) | Alcohols, Ethers, Esters |
| C-S Bond Formation | Hydrosulfide (SH⁻), thiolates (RS⁻) | Thiols, Thioethers |
Carbon-Nitrogen (C-N) Bond Formation: Reaction with ammonia can yield the corresponding primary amine, 1-(4-fluorophenyl)propan-1-amine. However, overalkylation to form secondary and tertiary amines is a common side reaction. Using primary or secondary amines as nucleophiles will lead to the formation of secondary and tertiary amines, respectively. The use of sodium azide (B81097) followed by reduction provides a clean route to the primary amine.
Carbon-Oxygen (C-O) Bond Formation: Hydrolysis with aqueous base can produce the corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol. The Williamson ether synthesis, reacting with an alkoxide, yields ethers. Reaction with a carboxylate salt, such as sodium acetate (B1210297), followed by hydrolysis, is another route to the alcohol.
Elimination Reactions and Olefin Formation Pathways
Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms to form an alkene, specifically 4-fluoro-1-(prop-1-en-1-yl)benzene. The regioselectivity and stereoselectivity of this transformation are dictated by the reaction mechanism, which can proceed through either a unimolecular (E1) or bimolecular (E2) pathway.
The choice between the E1 and E2 mechanisms is influenced by several factors, including the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature. masterorganicchemistry.comyoutube.com this compound is a secondary benzylic bromide. The benzylic position can stabilize a carbocation intermediate, a key feature of the E1 pathway. libretexts.org Conversely, the secondary nature of the substrate also allows for the concerted E2 mechanism to occur. libretexts.org
E1 Pathway:
The E1 mechanism is a two-step process. masterorganicchemistry.comyoutube.com The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a secondary benzylic carbocation. masterorganicchemistry.comlibretexts.org This carbocation is resonance-stabilized by the adjacent 4-fluorophenyl ring. The second step involves the abstraction of a proton from a carbon atom adjacent to the carbocation by a weak base (often the solvent) to form the double bond. masterorganicchemistry.comyoutube.com
Step 1: Carbocation Formation C₆H₄F-CH(Br)CH₂CH₃ → C₆H₄F-CH⁺CH₂CH₃ + Br⁻
Step 2: Deprotonation C₆H₄F-CH⁺CH₂CH₃ + Base → C₆H₄F-CH=CHCH₃ + Base-H⁺
Due to the planar nature of the carbocation intermediate, the subsequent deprotonation can lead to a mixture of (E)- and (Z)-alkenes. The major product is typically the more thermodynamically stable (E)-isomer, as predicted by Zaitsev's rule. masterorganicchemistry.com Conditions that favor the E1 pathway include the use of a weak base, a polar protic solvent (which helps to stabilize the carbocation intermediate), and higher temperatures. masterorganicchemistry.com
E2 Pathway:
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the benzylic carbon at the same time as the bromide leaving group departs. libretexts.orgyoutube.com This pathway requires a specific anti-periplanar arrangement of the proton being abstracted and the bromine leaving group for optimal orbital overlap. youtube.com
Concerted Step: Base⁻ + H-CH(CH₃)-CH(Br)-C₆H₄F → Base-H + CH₃-CH=CH-C₆H₄F + Br⁻
The stereochemical outcome of the E2 reaction is highly dependent on the stereochemistry of the starting material. If the starting material is chiral, an E2 elimination can lead to the formation of a specific geometric isomer of the alkene. For instance, the dehydrobromination of a similar compound, threo-1-bromo-1,2-diphenylpropane, proceeds via an anti-elimination to yield the (E)-alkene. youtube.com A strong, non-bulky base and a less polar solvent typically favor the E2 mechanism. youtube.comlibretexts.org
| Factor | Favors E1 Pathway | Favors E2 Pathway |
| Base | Weak base | Strong base |
| Solvent | Polar protic | Aprotic (polar or nonpolar) |
| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary |
| Temperature | High | High |
Stereochemical Considerations and Asymmetric Synthesis Approaches
The benzylic carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Reactions involving this stereocenter, or the creation of new stereocenters from it, require careful stereochemical control.
Diastereoselective and enantioselective transformations aim to produce a single diastereomer or enantiomer of a product in excess. In the context of this compound, this could involve reactions where the bromide is substituted or eliminated to create a new chiral molecule.
For example, a nucleophilic substitution reaction (SN1 or SN2) at the benzylic carbon could lead to the formation of a new stereocenter. An SN2 reaction would proceed with inversion of stereochemistry, while an SN1 reaction would lead to a racemic mixture due to the planar carbocation intermediate.
Elimination reactions can also be diastereoselective. As mentioned, the E2 mechanism's requirement for an anti-periplanar arrangement means that different stereoisomers of the starting material will lead to different geometric isomers of the alkene product.
Catalytic asymmetric induction is a powerful strategy for synthesizing enantiomerically enriched compounds. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. While specific examples for this compound are not extensively documented, general methodologies for similar substrates can be considered.
Kinetic Resolution: A racemic mixture of this compound could potentially be resolved through a kinetic resolution. This involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product. Palladium-catalyzed atroposelective alcoholysis has been used for the kinetic resolution of biaryl compounds, a strategy that could be adapted for other chiral molecules.
Asymmetric Catalysis: The development of chiral catalysts for various transformations has been a major focus in organic synthesis. For reactions involving aryl halides and related compounds, several catalytic systems have been developed:
Asymmetric Cross-Coupling Reactions: Chiral palladium or copper catalysts can be used to couple the aryl or alkyl portion of this compound with other fragments in an enantioselective manner. For instance, enantioselective Suzuki-Miyaura cross-coupling reactions of 1,1-diborylalkanes with aryl halides have been developed, demonstrating the potential for creating stereocenters adjacent to an aryl group. snnu.edu.cn
Enantioselective Henry (Nitro-Aldol) Reaction: The synthesis of chiral β-nitroalcohols can be achieved with high enantioselectivity using chiral copper(II) acetate and amino pyridine (B92270) ligands. researchgate.net This highlights the potential for creating new stereocenters in molecules derived from aldehydes, which could be synthesized from this compound.
Asymmetric Synthesis of Amino Acids: Asymmetric synthesis of fluorinated amino acids, such as 3-azide-4-fluoro-L-phenylalanine, has been achieved using methods like Schöllkopf's alkylation, which involves the use of a chiral auxiliary. nih.gov This demonstrates a pathway for converting a fluorinated aromatic compound into a chiral amino acid derivative.
The table below summarizes potential asymmetric transformations and the catalytic methodologies that could be explored for this compound or its derivatives, based on established chemical principles.
| Transformation | Potential Asymmetric Methodology | Key Features |
| Nucleophilic Substitution | Chiral nucleophile or phase-transfer catalyst | Creation of a new stereocenter with controlled configuration. |
| Elimination | Chiral base | Diastereoselective formation of (E) or (Z) alkene. |
| Cross-Coupling | Chiral Pd or Cu catalyst | Formation of a new C-C bond with enantiocontrol. |
| Derivatization to Aldehyde followed by Aldol Reaction | Chiral amine or metal complex catalyst | Enantioselective and diastereoselective formation of β-hydroxy carbonyl compounds. |
Computational Chemistry and Theoretical Studies on 1 1 Bromopropyl 4 Fluorobenzene
Electronic Structure Elucidation and Molecular Orbital Theory Applications
The electronic structure of 1-(1-Bromopropyl)-4-fluorobenzene governs its reactivity. Theoretical methods, particularly molecular orbital (MO) theory, are central to understanding the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO would be associated with the antibonding orbitals of the carbon-bromine bond.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Parameter | Description | Hypothetical Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.7 |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from electronic structure calculations. Actual values would require specific quantum chemical computations.
These calculations can also generate electron density maps and electrostatic potential surfaces, which visualize the electron-rich and electron-poor regions of the molecule, offering insights into its interactions with other chemical species.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for modeling the pathways of chemical reactions involving this compound. For instance, in nucleophilic substitution reactions where the bromide ion is displaced, theoretical calculations can map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and, crucially, the transition state.
The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Methods such as Density Functional Theory (DFT) are commonly employed to locate and characterize transition state structures.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations offer profound insights into the mechanisms of reactions. For this compound, this could involve studying the competition between different reaction pathways, such as SN1 and SN2 mechanisms for nucleophilic substitution, or elimination reactions.
By calculating the energies of intermediates and transition states for each possible pathway, researchers can predict the most likely mechanism under specific conditions. Furthermore, these calculations can elucidate the role of the fluorine substituent on the aromatic ring, which can influence the reaction mechanism through its inductive and mesomeric effects.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape or conformation of this compound is not static. Rotation around the single bonds, particularly the C-C bond connecting the propyl group to the benzene (B151609) ring, allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms based on classical mechanics, MD can explore the conformational landscape and provide information on the flexibility and average structure of the molecule in different environments, such as in various solvents.
Computational Tools for Reaction Prediction and Optimization
A variety of software packages are available to perform the computational studies described above. These tools are instrumental in predicting the outcome of reactions and optimizing reaction conditions. By computationally screening different reagents, catalysts, and solvents, researchers can identify the most promising conditions for a desired transformation of this compound, thereby reducing the need for extensive experimental trial and error.
Table 2: Common Computational Chemistry Software
| Software | Typical Applications |
| Gaussian | Electronic structure, transition state analysis, spectroscopic properties |
| ORCA | DFT calculations, a wide range of quantum chemical methods |
| AMBER | Molecular dynamics simulations of biomolecules and organic molecules |
| GROMACS | High-performance molecular dynamics simulations |
The application of these computational tools can accelerate the discovery and development of new synthetic routes involving this compound.
Spectroscopic and Analytical Data for this compound Currently Unavailable
A comprehensive search for advanced spectroscopic and analytical characterization data for the chemical compound This compound has yielded no specific experimental results. Despite extensive queries for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no publicly available scientific literature or databases appear to contain the requested detailed characterization for this specific molecule.
The investigation sought to find detailed information for the following analytical methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) and Carbon-¹³ (¹³C) NMR data for structural assignment.
Fluorine-¹⁹ (¹⁹F) NMR data for the analysis of the fluorine environment.
Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) for more complex structural elucidation.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) for precise determination of the exact mass.
Analysis of fragmentation patterns to further confirm the molecular structure.
While spectral data for structurally related compounds such as 1-bromo-4-fluorobenzene (B142099) and (1-bromopropyl)benzene (B1269762) are accessible, this information is not directly applicable to the target compound due to the unique electronic and structural effects that would arise from the combination of the 1-bromopropyl group and the fluorine atom on the benzene ring.
The absence of this data in scientific literature and repositories prevents the creation of a detailed article focusing on the advanced spectroscopic and analytical characterization of this compound as requested. The generation of accurate data tables and in-depth research findings is contingent on the availability of experimental data from primary scientific sources.
Further research or de novo synthesis and characterization of this compound would be required to generate the necessary spectroscopic information to fulfill the detailed article outline.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule. For 1-(1-Bromopropyl)-4-fluorobenzene, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components, as well as the carbon-halogen bonds. While specific experimental data for this exact compound is not widely available in public databases, the expected spectral features can be predicted based on the analysis of similar compounds such as 1-bromo-4-fluorobenzene (B142099) and (1-bromopropyl)benzene (B1269762).
The p-disubstituted benzene (B151609) ring would give rise to several distinct bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. Overtone and combination bands, characteristic of the substitution pattern, are expected between 2000 and 1650 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. A strong band resulting from the out-of-plane C-H bending of the para-substituted ring is predicted around 830-810 cm⁻¹.
The aliphatic propyl group will also produce characteristic signals. The C-H stretching vibrations of the methyl and methine groups are expected in the 2975-2850 cm⁻¹ region. Bending vibrations for the CH₃ and CH₂ groups will likely be observed around 1465 cm⁻¹ and 1380 cm⁻¹.
The carbon-halogen bonds will also have distinct absorptions. The C-F stretching vibration is typically strong and appears in the 1250-1020 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, generally in the 680-515 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2975 - 2850 | Strong |
| Aromatic Overtone/Combination Bands | 2000 - 1650 | Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Aliphatic C-H Bend | 1465 - 1380 | Medium |
| C-F Stretch | 1250 - 1020 | Strong |
| Aromatic C-H Out-of-Plane Bend | 830 - 810 | Strong |
| C-Br Stretch | 680 - 515 | Medium |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer a unique molecular fingerprint, confirming the presence of key structural features.
The symmetric "ring breathing" vibration of the para-substituted benzene ring is expected to produce a strong and sharp signal, which is a characteristic feature in the Raman spectra of such compounds. The C-Br and C-F bonds, while also IR active, will show corresponding signals in the Raman spectrum. The aliphatic C-H stretching and bending vibrations will also be present, although they are often weaker in Raman than in IR spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of the benzene ring. The presence of the fluoro and bromopropyl substituents will influence the position and intensity of these absorption bands.
For fluorobenzene (B45895), the primary (E₂) and secondary (B) absorption bands typically appear around 204 nm and 254 nm, respectively. The bromine and bromopropyl substituents are expected to cause a bathochromic (red) shift in these absorptions due to their electronic effects on the aromatic system. The fine vibrational structure often observed in the secondary band of benzene is likely to be less pronounced due to the substitution.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength (λ_max) Range (nm) | Molar Absorptivity (ε) |
| π → π* (E₂-band) | 200 - 220 | High |
| π → π* (B-band) | 260 - 280 | Low to Medium |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Confirmation
The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. libretexts.org The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. For complex molecules, this method provides unambiguous structural confirmation. nih.gov
Advanced Chromatographic Techniques Coupled with Spectroscopic Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for the analysis of volatile and semi-volatile organic compounds like this compound.
In a GC-MS analysis, the compound would first be separated from any impurities on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak (M⁺), corresponding to the intact molecule, would confirm the molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of a bromine atom, the propyl group, or hydrogen bromide. The most stable fragments will produce the most intense peaks in the mass spectrum. For instance, the loss of the bromine atom would lead to a prominent peak corresponding to the [M-Br]⁺ fragment. The base peak, the most intense peak in the spectrum, for similar compounds like 1-bromo-4-fluorobenzene is often the molecular ion or the fragment resulting from the loss of bromine. nih.govnist.gov
Table 3: Predicted Key Mass Spectrometry (MS) Fragments for this compound
| Fragment Description | Predicted m/z |
| Molecular Ion [M]⁺ | 218/220 |
| Loss of Bromine [M-Br]⁺ | 139 |
| Loss of Propyl Group [M-C₃H₇]⁺ | 175/177 |
| Fluorophenyl Cation [C₆H₄F]⁺ | 95 |
| Loss of HBr [M-HBr]⁺ | 138 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the analysis of a moderately polar compound like this compound, a reverse-phase HPLC setup would be the conventional approach. This would typically involve a C18 or phenyl-hexyl column to effectively separate the analyte from a sample matrix based on its hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to facilitate protonation and enhance ionization efficiency.
Upon introduction into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, the this compound molecule would be ionized. In positive ion mode ESI, the protonated molecule [M+H]⁺ would be expected.
Fragmentation Pattern:
The subsequent fragmentation of the molecular ion in the mass spectrometer provides crucial structural information. The fragmentation of this compound would be influenced by the presence of the bromine atom, the propyl chain, and the fluorinated benzene ring. Key fragmentation pathways for halogenated compounds often involve the loss of the halogen atom. libretexts.org The presence of bromine is distinctly characterized by the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass units. docbrown.info
Common fragmentation patterns for similar structures suggest that the primary fragmentation would likely involve the cleavage of the carbon-bromine bond. The stability of the resulting carbocation plays a significant role in the fragmentation process. libretexts.org For this compound, the cleavage could result in the formation of a secondary benzylic carbocation, which is relatively stable.
Expected Key Fragments in Mass Spectrum:
| Fragment Ion | Proposed Structure | Significance |
| [C₉H₁₀F]⁺ | 4-Fluorophenylpropyl cation | Loss of Bromine |
| [C₆H₄F]⁺ | Fluorophenyl cation | Cleavage of the propyl group |
| [C₃H₇]⁺ | Propyl cation | Cleavage at the benzylic position |
It is important to note that the actual fragmentation pattern can be influenced by the specific conditions of the mass spectrometer, such as the collision energy used in tandem mass spectrometry (MS/MS) experiments.
HPLC-HRMS-SPE-NMR Integrations for Complex Mixture Analysis
For the unambiguous structural elucidation of compounds in complex mixtures, the integration of multiple powerful analytical techniques is often necessary. The hyphenation of High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HRMS) and Solid-Phase Extraction-Nuclear Magnetic Resonance (SPE-NMR) spectroscopy represents a state-of-the-art approach for such challenges. nih.govchromatographyonline.com
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS):
HPLC-HRMS provides highly accurate mass measurements, typically with errors in the low ppm range. This precision allows for the determination of the elemental composition of the parent ion and its fragments, significantly narrowing down the possibilities for the molecular formula. For this compound (C₉H₁₀BrF), HRMS would be able to confirm this elemental composition, providing a high degree of confidence in its identification, especially when analyzing complex samples where multiple components may have the same nominal mass.
Integration with SPE-NMR:
While HPLC-HRMS provides valuable information about the mass and elemental composition, it does not directly reveal the connectivity of the atoms within the molecule. This is where Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The integration of HPLC-HRMS with SPE-NMR allows for the separation of a component of interest from a mixture by HPLC, its identification by HRMS, and its subsequent isolation and structural confirmation by NMR.
The process typically involves the following steps:
The sample is injected into the HPLC system for separation.
The eluent from the HPLC column is split, with a small portion directed to the HRMS for detection and identification of the target compound.
When the peak corresponding to this compound is detected, the main flow is diverted to an SPE cartridge, where the compound is trapped and concentrated.
After trapping, the SPE cartridge is washed to remove the HPLC mobile phase and then eluted with a deuterated solvent suitable for NMR analysis.
The eluted, concentrated sample is then transferred to an NMR spectrometer for detailed structural analysis, including ¹H and ¹³C NMR, as well as two-dimensional NMR experiments like COSY, HSQC, and HMBC, to establish the precise bonding arrangement of the atoms.
This integrated approach is particularly valuable for the analysis of novel compounds, impurities, or metabolites in complex matrices, providing a complete picture of the analyte's identity and structure. While specific applications of this integrated technique for this compound have not been documented, its utility for the characterization of halogenated aromatic compounds and other complex organic molecules is well-established. nih.gov
Synthetic Applications and Transformations in Complex Molecule Construction
Role as a Versatile Intermediate in Multi-Step Organic Syntheses
The structure of 1-(1-Bromopropyl)-4-fluorobenzene, featuring a reactive benzylic bromide, positions it as a valuable intermediate for introducing the 1-(4-fluorophenyl)propyl moiety into a wide array of molecular frameworks. The bromine atom at the benzylic position is a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of multi-step organic syntheses.
For instance, in analogous systems, similar benzylic bromides are readily employed in alkylation reactions with various nucleophiles such as carbanions, amines, alkoxides, and thiolates. This facilitates the assembly of more complex structures from simpler precursors.
Scaffold for the Construction of Novel Functionalized Aromatic Systems
As a scaffold, this compound offers multiple sites for chemical modification, enabling the construction of novel functionalized aromatic systems. The primary reaction handle is the benzylic bromide, which can be substituted or eliminated to introduce a variety of functional groups.
Furthermore, the 4-fluorophenyl group itself can be functionalized, although the carbon-fluorine bond is generally robust. However, under specific conditions, such as those used in certain cross-coupling reactions or through nucleophilic aromatic substitution (SNAr) if further activating groups are present, the fluorine atom could potentially be replaced. More commonly, the aromatic ring can undergo electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups.
Preparation of Diverse Organofluorine Compounds with Tunable Properties
The presence of a fluorine atom on the benzene (B151609) ring makes this compound an inherent building block for the synthesis of other organofluorine compounds. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. ncl.res.in
Starting from this compound, a diverse range of more complex organofluorine molecules can be accessed through reactions at the benzylic position. For example, coupling with other fluorine-containing entities or transformation of the propyl side chain can lead to novel compounds with tailored electronic and biological properties. The 4-fluorophenyl motif is a common feature in many pharmaceuticals and agrochemicals. wikipedia.org
Utilization in the Synthesis of Heterocyclic Frameworks and Biologically Relevant Scaffolds
Heterocyclic compounds are of paramount importance in drug discovery. This compound can serve as a key precursor for the synthesis of various heterocyclic systems. The electrophilic nature of the benzylic carbon allows for reactions with binucleophilic species, leading to the formation of rings.
For example, reaction with a molecule containing two nucleophilic centers, such as a diamine or a hydroxylamine, could lead to the formation of nitrogen- or oxygen-containing heterocycles, respectively. The resulting structures, bearing a 4-fluorophenyl substituent, are of significant interest in medicinal chemistry due to the favorable properties often imparted by this group. Indeed, the 4-fluorophenyl group is present in a number of biologically active piperidine (B6355638) derivatives. google.com
Development of Advanced Materials and Specialty Chemicals with Tailored Functionalities
The unique combination of a reactive benzylic bromide and a fluorinated aromatic ring in this compound also suggests its utility in the development of advanced materials and specialty chemicals. The 4-fluorophenyl group can impart desirable properties such as thermal stability, hydrophobicity, and altered electronic characteristics.
This compound could potentially be used as a monomer or a functionalizing agent in the synthesis of polymers with specific properties. For instance, polymers incorporating the 4-fluorophenyl moiety might exhibit enhanced thermal resistance or specific optical properties. In the realm of specialty chemicals, it could serve as a precursor to liquid crystals, surfactants, or other molecules with tailored functionalities for a variety of industrial applications. The synthesis of advanced materials with specific electronic and optical properties is an area where halogenated aromatic compounds find use. smolecule.com
Interactive Data Tables
Table 1: Representative Reactions of Analogous Benzylic Bromides
| Reaction Type | Reactant | Reagent(s) | Product Type |
| Nucleophilic Substitution | (1-Bromopropyl)benzene (B1269762) | Sodium cyanide | Nitrile |
| Nucleophilic Substitution | (1-Bromopropyl)benzene | Sodium azide (B81097) | Azide |
| Nucleophilic Substitution | (1-Bromopropyl)benzene | Sodium methoxide | Ether |
| Elimination | (1-Bromopropyl)benzene | Potassium tert-butoxide | Alkene |
| Grignard Formation | (1-Bromopropyl)benzene | Magnesium | Grignard Reagent |
Table 2: Examples of Biologically Active Scaffolds Containing the 4-Fluorophenyl Moiety
| Compound Class | Core Scaffold | Therapeutic Area (Example) |
| Antidepressants | Piperidine | Depression (e.g., Paroxetine) google.com |
| Antipsychotics | Piperazine | Schizophrenia |
| Antifungals | Triazole | Fungal Infections (e.g., Flusilazole) wikipedia.org |
| Anticancer Agents | Quinoline | Oncology |
Q & A
What are the optimal synthetic routes for 1-(1-Bromopropyl)-4-fluorobenzene, and how can reaction conditions be tailored to improve yield?
Category: Basic Synthesis & Optimization
Answer:
The synthesis of this compound can be approached via bromination or coupling reactions. A common method involves brominating 4-fluoropropylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under anhydrous conditions . Alternatively, palladium-catalyzed coupling of 4-fluorobenzene derivatives with brominated propane precursors offers a modular route . To optimize yield:
- Temperature Control: Maintain reaction temperatures between 0–5°C during bromination to minimize side reactions (e.g., di-bromination).
- Catalyst Loading: Adjust AlCl₃ stoichiometry (1.2–1.5 eq.) to balance reactivity and byproduct formation.
- Purification: Use fractional distillation or column chromatography (hexane/ethyl acetate) to isolate the product from unreacted starting materials and regioisomers .
How can NMR spectroscopy resolve structural ambiguities in this compound, particularly distinguishing regioisomers?
Category: Basic Characterization
Answer:
¹H and ¹³C NMR are critical for confirming the structure and purity:
- ¹H NMR: The bromopropyl chain exhibits distinct splitting patterns:
- CH₂Br group: A triplet at δ 3.4–3.6 ppm (J = 6–8 Hz) due to coupling with adjacent CH₂.
- Aromatic protons: Para-substituted fluorine deshields the aromatic protons, producing a doublet of doublets (δ 7.0–7.3 ppm) .
- ¹³C NMR: The carbon adjacent to bromine (C-Br) appears at δ 30–35 ppm, while the fluorinated aromatic carbon resonates at δ 160–165 ppm (¹JCF ≈ 245 Hz) .
- Regioisomer Differentiation: Compare coupling constants and integration ratios. For example, meta-substituted byproducts would show complex splitting in aromatic regions.
What safety protocols are essential when handling this compound, given its reactivity and toxicity?
Category: Basic Safety & Handling
Answer:
Key safety measures include:
- Ventilation: Use fume hoods or closed systems to avoid inhalation of volatile brominated compounds .
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. For spills, use Tychem® 6000 FR suits (permeation resistance >480 minutes) .
- Spill Management: Neutralize small spills with sodium bicarbonate and adsorb using vermiculite. Large spills require evacuation and professional remediation .
- Storage: Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent degradation .
How do solvent polarity and reaction stoichiometry influence the nucleophilic substitution reactivity of the bromopropyl group?
Category: Advanced Reaction Mechanism
Answer:
The bromine in this compound undergoes SN2 reactions, influenced by:
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates. For example, DMF increases the rate of substitution with NaN₃ by 3-fold compared to THF .
- Stoichiometry: Excess nucleophile (1.5–2.0 eq.) ensures complete conversion but may promote elimination (E2) side reactions. Kinetic studies using GC-MS can identify optimal ratios .
- Steric Hindrance: Bulkier nucleophiles (e.g., tert-butylamine) require longer reaction times (24–48 hours) due to hindered access to the electrophilic carbon .
What analytical strategies can address contradictory spectral data when characterizing derivatives of this compound?
Category: Advanced Data Analysis
Answer:
Contradictions in spectral data (e.g., unexpected IR stretches or mass fragments) require:
- Multi-Technique Validation:
- HRMS: Confirm molecular formula discrepancies (e.g., isotopic patterns for Br vs. Cl).
- X-ray Crystallography: Resolve regioisomerism or stereochemical ambiguities .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify misassignments .
- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation and validate proposed pathways .
How can scalability challenges in the synthesis of this compound be mitigated for industrial research applications?
Category: Advanced Process Engineering
Answer:
Key considerations for scale-up include:
- Flow Chemistry: Continuous flow reactors reduce exothermic risks during bromination and improve mixing efficiency .
- Catalyst Recycling: Immobilize Pd catalysts on silica supports to reduce costs and waste .
- Purity Control: Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to monitor purity in real-time .
- Waste Management: Neutralize HBr byproducts with NaOH scrubbers to meet environmental regulations .
What are the applications of this compound in medicinal chemistry, and how does its reactivity compare to analogous chlorinated derivatives?
Category: Advanced Applications
Answer:
This compound serves as a versatile intermediate:
- Drug Development: Used to synthesize fluorinated analogs of kinase inhibitors, leveraging the electron-withdrawing effect of fluorine to enhance binding affinity .
- Comparative Reactivity: Bromine’s higher leaving-group ability (vs. chlorine) accelerates nucleophilic substitutions but increases toxicity. Chlorinated analogs (e.g., 1-(1-Chloropropyl)-4-fluorobenzene) require harsher conditions (e.g., KI catalysis) for similar transformations .
- Biological Screening: Radiolabeled derivatives (e.g., ¹⁸F-labeled) enable PET imaging studies of drug distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
